molecular formula C14H19ClO2 B3840183 4,6-di-tert-butyl-3-chlorobenzo-1,2-quinone CAS No. 37780-09-9

4,6-di-tert-butyl-3-chlorobenzo-1,2-quinone

Cat. No. B3840183
CAS RN: 37780-09-9
M. Wt: 254.75 g/mol
InChI Key: ZKRLBHOGMYNZBH-UHFFFAOYSA-N
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Description

4,6-di-tert-butyl-3-chlorobenzo-1,2-quinone (also known as DTBCQ) is a synthetic compound that has been widely used in scientific research as a redox-active molecule. Its unique chemical properties make it an important tool for studying various biological processes, including oxidative stress, cell signaling, and metabolism.

Scientific Research Applications

Chemical Reactions and Synthesis

4,6-Di-tert-butyl-3-chlorobenzo-1,2-quinone has been studied for its reactions with various compounds. For instance, its reaction with potassium ethyl xanthate leads to the replacement of the halogen atom by the ethyl xanthate group, producing sulfur-containing o-quinones (Kuropatov et al., 2006). This compound has also been involved in the addition of organometallic compounds, leading to new o-quinones (Abakumov et al., 1995).

Electrochemical Properties

Studies have explored the electrochemical behavior of quinones, including derivatives similar to this compound. These studies provide insights into the reduction of quinones and their unusual behavior in electrochemical environments (Lehmann & Evans, 2001).

Ligand Behavior in Metal Complexes

This compound has been examined for its ability to act as a ligand in metal complexes. Research has demonstrated its use in coordination spheres of metals, contributing to the understanding of metal-ligand interactions (Kuropatov et al., 2006).

Applications in Organic Synthesis

The reactivity of this quinone with N,N-disubstituted dithiocarbamates has been studied, showing the formation of zwitterionic compounds with potential applications in organic synthesis (Kuropatov et al., 2011).

Involvement in Novel Reaction Mechanisms

The compound has been part of research exploring novel reaction mechanisms. For example, its reaction with amines, leading to derivatives of the quinone system, has been studied using computational methods (Ivakhnenko et al., 2020).

Spectroscopic and Structural Studies

Research has been conducted on the structural characterization of complexes containing quinone-type ligands, including this compound derivatives. These studies contribute to the understanding of the molecular structure and spectroscopic properties ofsuch compounds (Poddel’sky et al., 2009).

Redox Behavior and Charge Delocalization

Significant research has been focused on understanding the redox behavior and charge delocalization in complexes involving quinone derivatives. Studies have looked at the electrochemical and structural characteristics of these complexes, which are relevant for their potential applications in various fields, including materials science (Boone & Pierpont, 1987).

properties

IUPAC Name

4,6-ditert-butyl-3-chlorocyclohexa-3,5-diene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO2/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRLBHOGMYNZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=O)C1=O)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311245
Record name 4,6-Di-tert-butyl-3-chlorocyclohexa-3,5-diene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37780-09-9
Record name NSC240686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Di-tert-butyl-3-chlorocyclohexa-3,5-diene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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